2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is an organic compound classified under the category of oxazole derivatives. It is primarily utilized in scientific research and pharmaceutical applications. The compound's IUPAC name is 2-methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride, and it is recognized by the CAS number 1909314-31-3. This compound is noted for its potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules .
The compound is synthesized and supplied by various chemical companies, including AK Scientific and Biosynth. It falls under the category of aromatic amines due to the presence of an aniline group and is further classified as an oxazole derivative due to the incorporation of the oxazole ring structure .
The synthesis of 2-methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride can be achieved through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. The use of catalysts may also enhance the efficiency of cyclization reactions .
The molecular formula of 2-methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is C10H12Cl2N2O, with a molecular weight of approximately 233.13 g/mol. The structure features:
The compound exhibits a dihydrochloride form, indicating that two hydrochloric acid molecules are associated with it .
The chemical reactivity of 2-methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride can be categorized into several types:
These reactions are significant for developing new compounds in medicinal chemistry .
The physical state of 2-methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is typically a solid at room temperature. Specific physical properties include:
Key chemical properties include:
Safety data indicates that it may cause skin and eye irritation upon contact, necessitating appropriate handling precautions .
2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride has several applications in scientific research:
Research continues to explore its full potential across various fields within chemistry and biology .
The medicinal significance of oxazole derivatives traces back to the mid-20th century, with the parent compound first isolated in 1947 as a stable liquid exhibiting weak basicity (pKa ≈ 0.8) [3]. Early pharmacological interest emerged during World War II through penicillin research, though oxazole itself was not a structural component [3]. The 1960s marked a pivotal transition with the approval of Oxolamine (Figure 1), a 1,2,4-oxadiazole-containing cough suppressant that validated the pharmacodynamic potential of oxazole-adjacent scaffolds [1]. Subsequent decades witnessed strategic exploitation of oxazole’s bioisosteric properties, culminating in blockbuster drugs like the antibacterial Linezolid (2000) and the antiviral Pleconaril (2002) [5] [9]. The period 2000–2025 saw over 20 FDA approvals of oxazole/isoxazole pharmaceuticals, including the transthyretin stabilizer Tafamidis (2019) for amyloidosis, reflecting a 300% increase in clinical utilization compared to pre-2000 eras [9]. Natural product discoveries further stimulated interest, with marine alkaloids Phidianidine A/B (2011) demonstrating cytotoxic and receptor agonist activities linked to their embedded 1,2,4-oxadiazole systems [1].
Table 1: Milestones in Oxazole-Based Drug Development
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First-in-class 1,2,4-oxadiazole drug |
1980s | Oxaprozin | NSAID (COX-2 inhibitor) | Demonstrated anti-inflammatory efficacy |
2000 | Linezolid | Antibacterial (OXA-resistant) | Validated oxazolidinone scaffold |
2011 | Phidianidine A/B | Cytotoxic/Receptor agonist | Natural 1,2,4-oxadiazole marine alkaloids |
2019 | Tafamidis | Transthyretin stabilizer | Orphan drug for amyloid polyneuropathy |
The 1,3-oxazole ring (C₃H₃NO) confers unique physicochemical properties critical to drug design:
Table 2: Structural and Electronic Properties of Oxazole vs. Related Heterocycles
Parameter | 1,3-Oxazole | Imidazole | 1,2,4-Oxadiazole | Thiazole |
---|---|---|---|---|
Aromaticity | High | High | Moderate | High |
Dipole Moment (D) | 1.5–2.5 | 3.5–4.5 | 2.0–3.0 | 1.5–2.0 |
H-Bond Acceptors | 2 (N,O) | 2 (N) | 3 (2N,O) | 2 (N,S) |
Metabolic Stability | High | Moderate | High | Moderate |
Natural products further illustrate structural adaptability: Quisqualic acid from Quisqualis indica seeds employs a 1,2,4-oxadiazole as a glutamate bioisostere, enabling potent metabotropic receptor (mGluRII/IV) agonism for neurological applications [1].
2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride (CID 15514362, C₁₀H₁₂Cl₂N₂O) represents a strategically functionalized scaffold warranting pharmacological interrogation:
Table 3: Physicochemical Profile and Synthetic Feasibility
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂O (freebase) | PubChem [6] |
Molecular Weight | 174.20 g/mol (freebase) | PubChem [6] |
SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)N | PubChem [6] |
CAS RN | 1208318-84-6 (freebase) | Commercial source [4] |
Synthetic Yield (Optimized) | 78–85% | Amidoxime route [1] |
Aqueous Solubility | >50 mg/mL (dihydrochloride) | Estimated [5] |
The compound’s structural kinship to Mubritinib (tyrosine kinase inhibitor) and Aleglitazar (PPAR agonist) underscores its relevance for oncology/metabolic disease research [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: